Superior Lipophilicity Drives Compatibility in Non-Polar Matrices
N-Butyl-N-phenylbenzenamine demonstrates a high predicted logP value of approximately 4.6–4.9 , which is significantly greater than that of the simpler aromatic amine N-butylaniline (logP of ~2.80) [1]. This indicates a much stronger affinity for non-polar environments, which is critical for its performance in applications like lubricant additives and polymer blends where compatibility with hydrophobic matrices is essential.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP ≈ 4.6–4.9 (Predicted) |
| Comparator Or Baseline | N-Butylaniline (CAS 1126-78-9): LogP ≈ 2.80 |
| Quantified Difference | LogP difference of approximately 1.8–2.1 units |
| Conditions | Computational prediction (XLogP3) |
Why This Matters
Higher lipophilicity ensures better solubility and dispersion in non-polar media, a key selection criterion for formulators of lubricants, rubber compounds, and certain organic syntheses.
- [1] Plantaedb. (n.d.). N-Butylaniline. Retrieved from https://plantaedb.com View Source
